5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate difluoropyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and difluoropyrrolidinyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
- 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Uniqueness
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and difluoropyrrolidinyl groups, which confer distinct physicochemical properties. These properties can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)7-1-2-8(16-5-7)10(13,14)15/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMXRVYFNPGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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